
N-ベンジル L-Z-イソロイシンアミド
概要
説明
N-Benzyl L-Z-isoleucinamide is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol It is a derivative of isoleucine, an essential amino acid, and features a benzyl group attached to the nitrogen atom of the isoleucinamide moiety
科学的研究の応用
N-Benzyl L-Z-isoleucinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl L-Z-isoleucinamide typically involves the reaction of L-isoleucine with benzylamine under specific conditionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of N-Benzyl L-Z-isoleucinamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
N-Benzyl L-Z-isoleucinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxo-isoleucinamide, while reduction could produce benzylamine derivatives.
作用機序
The mechanism of action of N-Benzyl L-Z-isoleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include protein synthesis and metabolic regulation, depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-Benzyl L-Z-isoleucinamide include:
- N-Benzyl L-leucinamide
- N-Benzyl L-valinamide
- N-Benzyl L-alaninamide
Uniqueness
N-Benzyl L-Z-isoleucinamide is unique due to its specific structural features, such as the presence of the benzyl group and the isoleucinamide moiety. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10(2)12(13(14)16)15-9-11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H2,14,16)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJGDYBJUCHLU-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)

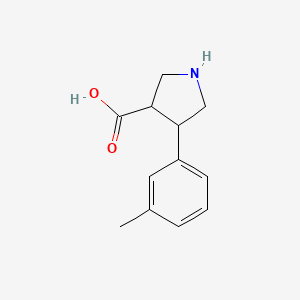

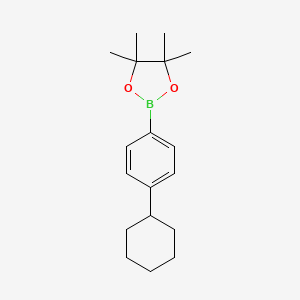
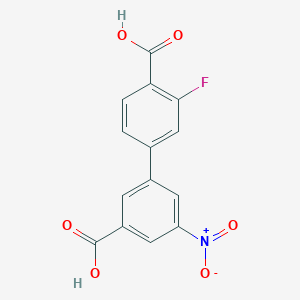
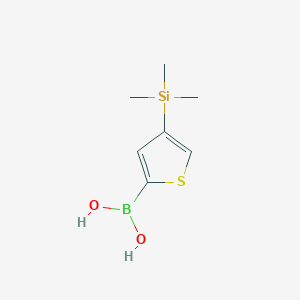

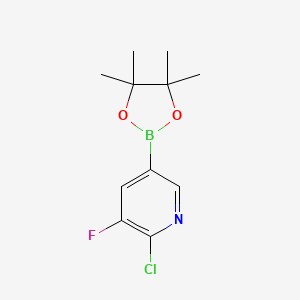
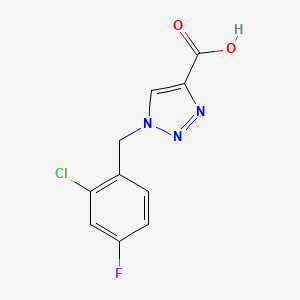

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)

![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
